molecular formula C13H9NO B1456126 3-Cyano-5-phenylphenol CAS No. 939771-50-3

3-Cyano-5-phenylphenol

Cat. No.: B1456126
CAS No.: 939771-50-3
M. Wt: 195.22 g/mol
InChI Key: XBLWYBDRUBPMAI-UHFFFAOYSA-N
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Description

3-Cyano-5-phenylphenol, also known as 3-hydroxy-5-phenylbenzonitrile, is an organic compound with the molecular formula C13H9NO and a molecular weight of 195.22 g/mol It is a derivative of biphenyl, featuring a cyano group (-CN) and a hydroxyl group (-OH) attached to the phenyl rings

Scientific Research Applications

3-Cyano-5-phenylphenol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Cyano-5-phenylphenol involves the reaction of 5-bromobiphenyl-3-ol with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at 200°C for 300 seconds under microwave irradiation. The product is then extracted and purified using chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of microwave irradiation and palladium catalysts can be optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-phenylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl group under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ethers, esters, and amides.

Mechanism of Action

The mechanism of action of 3-Cyano-5-phenylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybiphenyl: Lacks the cyano group, making it less reactive in certain chemical reactions.

    5-Phenyl-2-hydroxybenzonitrile: Similar structure but different positioning of functional groups.

Uniqueness

3-Cyano-5-phenylphenol is unique due to the presence of both cyano and hydroxyl groups on the biphenyl scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-hydroxy-5-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLWYBDRUBPMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684598
Record name 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939771-50-3
Record name 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (116 mg, 0.1 mmol) was added to 5-bromobiphenyl-3-ol (250 mg, 1 mmol) and zinc cyanide (117 mg, 1.0 mmol) dissolved in DMF (5 mL) in a microwave vessel. The reaction vessel was sealed and then heated at 200° C. for 300 seconds. The reaction was quenched with water and the product was extracted into DCM. The solution was filtered and then concentrated in vacuo. The crude material was then purified by chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 5-hydroxybiphenyl-3-carbonitrile (74 mg, 0.379 mmol, 38%). M.S. (ESI) (m/z): 194 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Three
Name
zinc cyanide
Quantity
117 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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